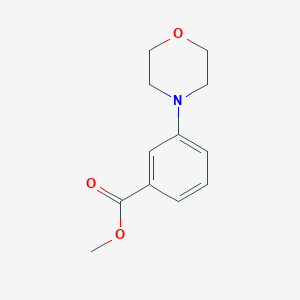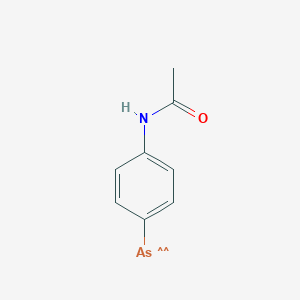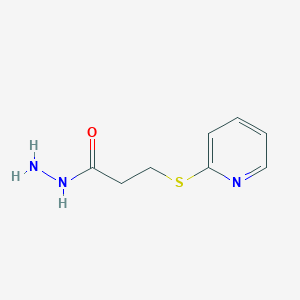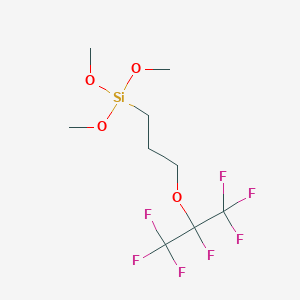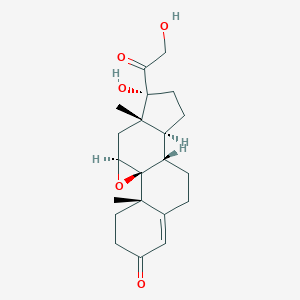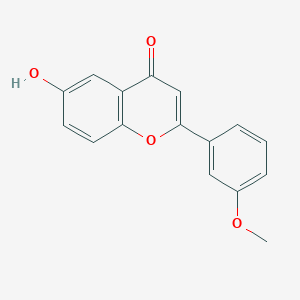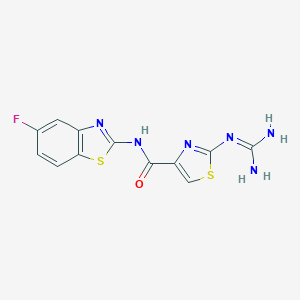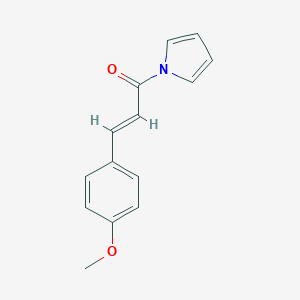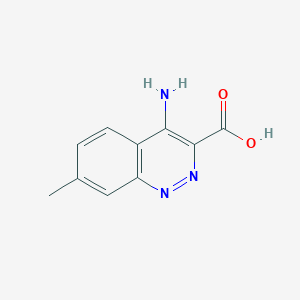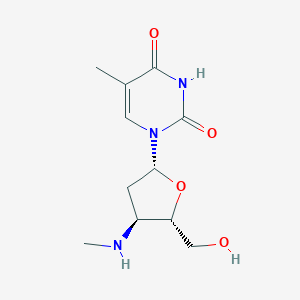
3'-Methylamino-2',3'-dideoxyribosylthymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Methylamino-2',3'-dideoxyribosylthymine (MADT) is a synthetic nucleoside analog that has been extensively studied due to its potential use in scientific research. This compound has unique properties that make it a valuable tool in the study of DNA replication and transcription.
Mechanism Of Action
3'-Methylamino-2',3'-dideoxyribosylthymine inhibits DNA polymerase by acting as a chain terminator. When incorporated into DNA during replication, 3'-Methylamino-2',3'-dideoxyribosylthymine lacks the 3'-hydroxyl group required for the formation of a phosphodiester bond with the next nucleotide. This results in the termination of DNA synthesis and inhibition of further replication.
Biochemical And Physiological Effects
3'-Methylamino-2',3'-dideoxyribosylthymine has been shown to have minimal toxicity and does not affect cell viability or growth. However, it can cause DNA damage and induce apoptosis in cancer cells. 3'-Methylamino-2',3'-dideoxyribosylthymine has also been shown to induce mutagenesis and increase the frequency of base substitutions.
Advantages And Limitations For Lab Experiments
3'-Methylamino-2',3'-dideoxyribosylthymine has several advantages for use in lab experiments. It is a potent inhibitor of DNA polymerase and can be used to study DNA replication and transcription. It is also stable and can be easily incorporated into DNA. However, 3'-Methylamino-2',3'-dideoxyribosylthymine has limitations, including its potential mutagenic effects and the fact that it can only be incorporated into DNA during replication.
Future Directions
There are several future directions for the use of 3'-Methylamino-2',3'-dideoxyribosylthymine in scientific research. One potential application is the study of DNA repair mechanisms. 3'-Methylamino-2',3'-dideoxyribosylthymine can be used to induce DNA damage and study the cellular response to this damage. Another potential application is the development of 3'-Methylamino-2',3'-dideoxyribosylthymine-based therapeutics for the treatment of cancer. 3'-Methylamino-2',3'-dideoxyribosylthymine has been shown to induce apoptosis in cancer cells and could be used as a targeted therapy for certain types of cancer.
Conclusion
In conclusion, 3'-Methylamino-2',3'-dideoxyribosylthymine is a valuable tool for the study of DNA replication and transcription. Its ability to inhibit DNA polymerase has been extensively studied and has led to various applications in scientific research. While 3'-Methylamino-2',3'-dideoxyribosylthymine has limitations, its unique properties make it a promising compound for future research.
Synthesis Methods
The synthesis of 3'-Methylamino-2',3'-dideoxyribosylthymine involves several steps, starting with the protection of the 5'-hydroxyl group of thymidine with a tert-butyldimethylsilyl (TBDMS) group. The 3'-hydroxyl group is then protected with a benzoyl group. The methylamino group is introduced using methylamine and formaldehyde. The final step involves the removal of the benzoyl and TBDMS groups to yield 3'-Methylamino-2',3'-dideoxyribosylthymine.
Scientific Research Applications
3'-Methylamino-2',3'-dideoxyribosylthymine has been widely used in scientific research for its ability to inhibit DNA polymerase. This compound is specifically incorporated into DNA during replication, resulting in chain termination and inhibition of further DNA synthesis. This property has been exploited for various applications, including the study of DNA replication, transcription, and repair.
properties
CAS RN |
141039-00-1 |
|---|---|
Product Name |
3'-Methylamino-2',3'-dideoxyribosylthymine |
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)16)9-3-7(12-2)8(5-15)18-9/h4,7-9,12,15H,3,5H2,1-2H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
InChI Key |
LDZKBUFNIZADPS-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC |
Other CAS RN |
141039-00-1 |
synonyms |
3'-methylamino-2',3'-dideoxyribosylthymine ddT(3'NHMe) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
